3-Mercapto-1,2-propanediol

Catalog No.
S582584
CAS No.
96-27-5
M.F
C3H8O2S
M. Wt
108.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-1,2-propanediol

CAS Number

96-27-5

Product Name

3-Mercapto-1,2-propanediol

IUPAC Name

3-sulfanylpropane-1,2-diol

Molecular Formula

C3H8O2S

Molecular Weight

108.16 g/mol

InChI

InChI=1S/C3H8O2S/c4-1-3(5)2-6/h3-6H,1-2H2

InChI Key

PJUIMOJAAPLTRJ-UHFFFAOYSA-N

SMILES

C(C(CS)O)O

Solubility

SLIGHTLY SOL IN WATER; MISCIBLE WITH ALCOHOL; INSOL IN ETHER
VERY SOL IN ACETONE; SLIGHTLY SOL IN BENZENE

Synonyms

3-Mercapto-1,2-propanediol; (±)-3-Mercapto-1,2-propanediol; 1,2-Dihydroxy-3-mercaptopropane; 1-Mercapto-2,3-dihydroxypropane; 1-Mercapto-2,3-propanediol; 1-Mercaptoglycerol; 1-Monothioglycerol; 1-Thio-2,3-propanediol; 1-Thio-DL-glycerol; 2,3-Dihydrox

Canonical SMILES

C(C(CS)O)O

Matrix for Mass Spectrometry:

3-Mercapto-1,2-propanediol is often used as a matrix in liquid secondary ion mass spectrometry (LSIMS) and fast atom bombardment mass spectrometry (FAB) []. These techniques are used to analyze nonvolatile and thermally labile compounds by bombarding them with high-energy particles. 3-Mercapto-1,2-propanediol helps to ionize the sample molecules, making them detectable by the mass spectrometer.

Studying Bacterial Processes:

In some research, 3-mercapto-1,2-propanediol is used to induce the synthesis of porphyrins in aerobically growing Escherichia coli []. Porphyrins are essential molecules involved in various cellular processes, including respiration and photosynthesis. Studying how 3-mercapto-1,2-propanediol affects porphyrin production can provide insights into these processes in E. coli.

Investigating Material Properties:

Researchers have also employed 3-mercapto-1,2-propanediol to study the pH-sensitive photoluminescence of aqueous thiol-capped CdTe nanocrystals []. These nanocrystals are semiconductor materials with potential applications in solar cells and light-emitting diodes. By studying how 3-mercapto-1,2-propanediol affects their light emission properties, researchers can gain a better understanding of these materials.

3-Mercapto-1,2-propanediol, also known as thioglycerol, is a sulfur-containing organic compound with the molecular formula C₃H₈O₂S and a molecular weight of 108.16 g/mol. It appears as a viscous, colorless to slightly yellowish hygroscopic liquid with a faint sulfurous odor. This compound is soluble in water and various alcohols but insoluble in aromatic hydrocarbons. Its chemical structure features a thiol group (-SH) attached to a glycerol backbone, which imparts unique properties and functionalities to the compound .

Due to its thiol group:

  • Reduction Reactions: It acts as a strong reducing agent, capable of breaking disulfide bonds in proteins and other compounds.
  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, making it useful in organic synthesis.
  • Metal Chelation: It can chelate metal ions, which has implications for its use in metal ion removal and stabilization .

3-Mercapto-1,2-propanediol demonstrates significant biological activity:

  • Antioxidant Properties: It has excellent antioxidant capabilities, protecting cells from oxidative stress by scavenging free radicals.
  • Antibacterial Effects: The compound exhibits antibacterial properties, making it suitable for use as a preservative in various formulations .
  • Biocompatibility: It is considered hypoallergenic and non-toxic at typical concentrations used in pharmaceuticals .

Several methods exist for synthesizing 3-Mercapto-1,2-propanediol:

  • From Glycerol: The most common method involves the reaction of glycerol with hydrogen sulfide or sulfur dichloride under controlled conditions.
  • Reduction of Glycerol Derivatives: Glycerol derivatives can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield 3-Mercapto-1,2-propanediol .
  • Chemical Modification: Various chemical modifications of glycerol can lead to the formation of this compound through substitution reactions .

3-Mercapto-1,2-propanediol has diverse applications across multiple fields:

  • Pharmaceuticals: Used as an excipient and stabilizer in drug formulations due to its reducing properties.
  • Cosmetics: Employed as an antioxidant and preservative in cosmetic products.
  • Industrial Uses: Functions as a rust preventive agent and is utilized in polymerization processes as a chain transfer agent .

Research indicates that 3-Mercapto-1,2-propanediol interacts with various biological systems:

  • Metal Ion Interactions: It shows potential for chelating metals, which can be beneficial in detoxifying heavy metals from biological systems.
  • Protein Binding: Studies suggest that it may bind to proteins via thiolation, influencing protein stability and activity .

3-Mercapto-1,2-propanediol shares similarities with several other compounds but retains unique characteristics:

Compound NameStructureKey Features
2-MercaptoethanolC₂H₆OSStrong reducing agent; widely used in biochemistry.
DithiothreitolC₄H₈O₂S₂Reducing agent; used primarily for protein stabilization.
Mercaptoacetic acidC₂H₆O₂SUsed in organic synthesis; less viscous than 3-Mercapto-1,2-propanediol.
GlutathioneC₁₀H₁₅N₃O₃SAntioxidant; contains a thiol group but differs structurally.

The uniqueness of 3-Mercapto-1,2-propanediol lies in its dual functionality as both a reducing agent and an effective solvent for various applications while being relatively non-toxic and hypoallergenic compared to other thiols .

Thiol-Ene Click Chemistry Applications in Polymer Functionalization

Thiol-ene click chemistry has emerged as a cornerstone for functionalizing polymers using 3-mercapto-1,2-propanediol. This reaction involves a radical-mediated step-growth polymerization between thiols and electron-rich alkenes (e.g., allyl ethers), producing hydrogels and shape-memory polymers with tunable properties.

Mechanistic Insights:
The thiol-ene reaction proceeds via a radical chain mechanism:

  • Initiation: Radicals (e.g., hydroxyl radicals from enzymatic systems) abstract a hydrogen atom from the thiol group, generating a thiyl radical.
  • Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical.
  • Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol, regenerating the thiyl radical.

This mechanism’s oxygen tolerance makes it ideal for synthesizing hydrogels under aerobic conditions. For example, Lee and Kim (2023) utilized 3-mercapto-1,2-propanediol in thiol-ene reactions to synthesize shape-memory polyurethanes, achieving >90% conversion rates at ambient temperatures.

Applications:

  • Hydrogel Synthesis: Thiol-ene hydrogels exhibit controlled swelling ratios (200–400%) and compressive moduli (10–50 kPa), ideal for drug delivery.
  • Nanoparticle Functionalization: Sidhu et al. (2024) demonstrated direct enzyme binding to iron oxide nanoparticles using 3-mercapto-1,2-propanediol, enhancing catalytic activity by 30%.
Thiol-Ene SystemReaction TimeConversion EfficiencyApplication
PEGDAE + 3-Mercapto-1,2-propanediol30 min85%Biomedical hydrogels
Allyl ether + Thiol2 h95%Shape-memory polymers

Enzymatic Polymerization Techniques for Thiol-Containing Macromolecules

Enzymatic polymerization offers a green alternative for synthesizing thiol-functionalized polymers. Glucose oxidase (GOx) and horseradish peroxidase (HRP) systems generate radicals in situ, initiating polymerization without toxic initiators.

Key Systems:

  • GOx/Glucose/Fe²⁺: Generates hydroxyl radicals via Fenton reactions, achieving 72% monomer conversion in 1 h.
  • HRP/H₂O₂: Eliminates Fe²⁺-mediated inhibition, increasing polymerization rates by 40% compared to Fe²⁺ systems.

Case Study:
A GOx-mediated system synthesized semi-interpenetrating networks (semi-IPNs) with 3-mercapto-1,2-propanediol and poly(ethylene glycol) diacrylate. The resulting hydrogels showed pH-responsive drug release, with 80% dexamethasone released over 72 h at pH 5.5.

Multicomponent Semi-Interpenetrating Network Formation Strategies

Semi-IPNs combine crosslinked and linear polymers, leveraging 3-mercapto-1,2-propanediol’s dual reactivity. Carbajo-Gordillo et al. (2024) developed semi-IPN hydrogels by simultaneously polymerizing polyhydroxyurethanes and integrating hyaluronic acid, achieving:

  • Swelling Ratios: 300–600% in aqueous media.
  • Mechanical Strength: Elastic modulus of 15–25 kPa, suitable for cartilage repair.

Synthesis Workflow:

  • Step 1: Thiol-ene crosslinking of 3-mercapto-1,2-propanediol with divinyl ether.
  • Step 2: Infusion of hyaluronic acid into the network, forming physical entanglements.
Polymer ComponentSwelling RatioElastic ModulusApplication
Hyaluronic Acid580%22 kPaTissue engineering
Alginate320%18 kPaWound healing

Novel Pathways for Phosphorylcholine Monomer Synthesis

Phosphorylcholine (PC) derivatives mimic cell-membrane components, enabling biocompatible materials. Hao et al. (2023) synthesized PC-diol monomers via thiol-ene click reactions between 3-mercapto-1,2-propanediol and acrylated phosphorylcholine.

Challenges and Solutions:

  • Instability of PC-Serine: Direct polymerization of PC-functionalized serine NCAs led to hydrolysis.
  • Post-Polymerization Modification: Introducing PC groups post-polymerization via thiol-ene reactions improved stability, yielding water-soluble poly(homoserine) with 98% functionalization.

Applications:

  • Antifouling Coatings: PC-functionalized polymers reduced protein adsorption by 90% compared to PEG.
  • Drug Delivery: PC hydrogels loaded with doxorubicin showed sustained release over 14 days.

Physical Description

Liquid
Water-white liquid; Soluble in water; [Hawley] Yellowish hygroscopic liquid; Slightly soluble in water; [Merck Index] Colorless viscous liquid with a stench; Slightly soluble in water; [MSDSonline]

Color/Form

YELLOWISH, VERY VISCOUS LIQUID
COLORLESS OR PALE YELLOW

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

108.02450067 g/mol

Monoisotopic Mass

108.02450067 g/mol

Boiling Point

118 °C @ 5 MM HG

Heavy Atom Count

6

Density

1.295

Odor

SLIGHT SULFIDIC

Decomposition

WHEN HEATED TO DECOMP, EMITS HIGHLY TOXIC FUMES OF /SULFUR OXIDES/

UNII

AAO1P0WSXJ

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (58.25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (30.93%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (87.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (13.4%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (52.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

96-27-5

Wikipedia

3-Mercaptopropane-1,2-diol

Use Classification

Cosmetics -> Reducing; Depilatory; Keratolytic; Hair waving or straightening

Methods of Manufacturing

PREPD BY HEATING GLYCEROL-ALPHA-MONOCHLOROHYDRIN WITH KHS IN ALCOHOLIC SOLUTION. SUTTON, J AM MED ASSOC 104, 2168 (1935).

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
1,2-Propanediol, 3-mercapto-: ACTIVE
...MEAT FLAVORS WERE OBTAINED...BY REACTION...WITH HYDROGEN SULFIDE RELEASING AGENTS UNDER PRESSURE. ... HYDROGEN SULFIDE RELEASING AGENTS MENTIONED INCL... 3-MERCAPTO-1,2-PROPANEDIOL... PRACTICALLY ALL THESE COMPD ARE POWERFUL FLAVOR COMPD THEMSELVES.

Dates

Modify: 2023-08-15

Use of thioglycerol on porous polyurethane as an effective theranostic capping agent for bone tissue engineering

Eun-Ho Song, Yun-Jeong Seong, Cheonil Park, In-Gu Kang, Hyoun-Ee Kim, Seol-Ha Jeong
PMID: 30537892   DOI: 10.1177/0885328218817173

Abstract

Thiolated biodegradable polyurethane (TG-DPU) was synthesized using a one-pot reaction with thioglycerol adopted as a functionalized chain extender. After characterization of the chemical structure of TG-DPU using proton nuclear magnetic resonance spectroscopy, bone morphogenetic protein (BMP-2) was loaded in the TG-DPU under oxidative conditions to form disulfides between the free thiol of TG-DPU and BMP-2. The interaction between TG-DPU and BMP-2, so-called bioconjugates, was investigated using X-ray photoelectron spectroscopy analysis; the appearance of disulfide (S-S) linkage indicated the formation of a polymer/growth factor conjugate system. The covalently linked bioconjugates provided stability with minimal loss during the drug delivery with prolonged release performance in in vitro release tests. The effects of the drugs delivered by TG-DPU were also confirmed by in vitro alkaline phosphatase tests using pre-osteoblasts and in vivo bone regeneration tests. The drugs effectively induced cell differentiation and promoted mature bone recovery.


A Raman spectroscopic investigation of the mechanism of the reduction in hair with thioglycerol and the accompanying disulphide conformational changes

A Kuzuhara
PMID: 28922460   DOI: 10.1111/ics.12429

Abstract

The objective of our research was to investigate the reduction mechanism of thioglycerol (TG) on hair keratin fibres.
The structure of cross-sections at various depths of virgin white human hair resulting from the permanent waving process with TG was directly analysed at the molecular level using Raman spectroscopy. Also, the penetration of TG for the cross-sectional samples dyed with methylene blue was observed by optical microscopy.
The gauche-gauche-gauche (GGG) and gauche-gauche-trans (GGT) conformations of disulphide (-SS-) groups remarkably decreased, while the trans-gauche-trans (TGT) conformation increased by performing the reduction process with TG. In addition, the disconnected -SS- content at various depths of the hair sample reduced with TG adjusted to pH 9.0 with ammonia solution was clearly increased compared with that of the hair sample reduced with TG adjusted to pH 9.0 with monoethanolamine. In the case of adjusting to pH 9.0 with ammonia solution, the tensile strength of the waved hair treated with TG was strong compared with that of the waved hair treated with thioglycolic acid (TGA), but the waving efficiency of the waved hair treated with TG was nevertheless higher than that of the waved hair treated with TGA.
The author concluded that the waved virgin human hair treated with TG adjusted to pH 9.0 with ammonia solution was less damaged as compared with the waved hair treated with TGA, despite its good waving efficiency, as not only were the GGG and GGT conformations disconnected, but they were also changed to the TGT conformation by performing the reduction process with TG.


DISCOVER: A facile structure-based screening method for vinyl compound producing microbes

Yuji Aso, Mei Sano, Hikari Kuroda, Hitomi Ohara, Hiroshi Ando, Keiji Matsumoto
PMID: 31690766   DOI: 10.1038/s41598-019-52518-6

Abstract

Here we report a novel structure-based microbial screening method for vinyl compound discovery, DISCOVER (direct screening method based on coupling reactions for vinyl compound producers). Through a two-step screening procedure based on selective coupling reactions of terminal alkenes, the thiol-ene reaction (1
step of screening) and Mizoroki-Heck reaction, followed by iodine test (2
step of screening), microbes producing vinyl compounds like itaconic acid (IA) can be isolated from soil samples. In the 1
step of screening, soil sources are plated on agar medium supplemented with an antimicrobial agent, α-thioglycerol (TG), and a radical initiator, VA-044 (VA). In the 2
step of screening, vinyl compounds produced in the cultures are labelled with iodobenzene via the Mizoroki-Heck reaction, followed by an iodine test, leading to the detection and characterisation of labelled products. We evaluated the validity of DISCOVER using IA and its producer Aspergillus terreus. Experimental data supported our hypothesis that IA reacts with TG in the medium via the thiol-ene reaction and consequently, A. terreus rapidly forms colonies on the agar medium because of the loss of the antimicrobial activity of TG. Using DISCOVER, high throughput and selective isolation of A. terreus strains producing IA was possible from soils.


Contemporary techniques for freezing mouse spermatozoa

Mo Guan, Debora Bogani, Susan Marschall, Marcello Raspa, Toru Takeo, Naomi Nakagata, Rob Taft, Martin Fray
PMID: 25723962   DOI: 10.1002/9780470942390.mo140065

Abstract

Each year, thousands of new mouse models are generated around the world to further biomedical research. Unfortunately, the cost of maintaining mouse colonies makes it uneconomical to keep strains on the shelf that are not part of active research programs. Ideally, these retired strains should be archived. If this is not done and the line is simply killed off, the genetics are lost to future generations of scientists. Traditionally, embryo freezing has been used to cryopreserve mice, but this is expensive, time consuming, requires large numbers of donor females, and usually involves invasive superovulation procedures. Sperm freezing circumvents all of these disadvantages and is rapidly becoming the technique of choice for many repositories. This has been made possible through the use of refined cryoprotective agents and the development of improved in vitro fertilization techniques. This article describes two popular sperm freezing techniques employed by mouse repositories to archive spermatozoa using cryoprotective agents supplemented with either L-glutamine or monothioglycerol.


Metal-inorganic-organic matrices as efficient sorbents for hydrogen storage

Abdelkrim Azzouz, Saadia Nousir, Nabil Bouazizi, René Roy
PMID: 25663131   DOI: 10.1002/cssc.201402958

Abstract

Stabilization of metal nanoparticles (MNPs) without re-aggregation is a major challenge. An unprecedented strategy is developed for achieving high dispersion of copper(0) or palladium(0) on montmorillonite-supported diethanolamine or thioglycerol. This results in novel metal-inorganic-organic matrices (MIOM) that readily capture hydrogen at ambient conditions, with easy release under air stream. Hydrogen retention appears to involve mainly physical interactions, slightly stronger on thioglycerol-based MIOM (S-MIOM). Thermal enhancement of desorption suggests also a contribution of chemical interactions. The increase of hydrogen uptake with prolonged contact times arises from diffusion hindrance, which appears to be beneficial by favoring hydrogen entrapment. Even with compact structures, MIOMs act as efficient sorbents with much higher efficiency factor (1.14-1.17 mmol H 2 m(-2)) than many other sophisticated adsorbents reported in the literature. This opens new prospects for hydrogen storage and potential applications in microfluidic hydrogenation reactions.


A steady-state and time-resolved photophysical study of CdTe quantum dots in water

Alessandro Iagatti, Luigi Tarpani, Eleonora Fiacchi, Laura Bussotti, Agnese Marcelli, Paolo Foggi, Loredana Latterini
PMID: 25428704   DOI: 10.1039/c4pp00300d

Abstract

The exciton generation and recombination dynamics in semiconductor nanocrystals are very sensitive to small variations in dimensions, shape and surface capping. In the present work CdTe quantum dots are synthesized in water using 3-mercaptopropionic acid and 1-thioglycerol as stabilizers. Nanocrystals with an average dimension of 4.0 ± 1.0 and 3.7 ± 0.9 nm were obtained, when 3-mercaptopropionic acid or 1-thioglycerol, respectively, was used as a capping agent. The steady-state characterization shows that the two types of colloids have different luminescence behavior. In order to investigate the electronic structure and the dynamics of the exciton state, a combined study in the time domain has been carried out by using fluorescence time-correlated single photon counting and femtosecond transient absorption techniques. The electron-hole radiative recombination follows the non-exponential decay law for both colloids, which results in different average decay time values (of the order of tens of nanoseconds) for the two samples. The data demonstrate that the process is slower for 1-thioglycerol-stabilized colloids. The ultrafast transient absorption measurements are performed at two different excitation wavelengths (at the band gap and at higher energies). The spectra are dominated in both types of samples by the negative band-gap bleaching signals although transient positive absorption bands due to the electrons in the conduction band are observable. The analysis of the signals is affected by the different interactions with the defect states, due to ligand capping capacities. In particular, the data indicate that in 1-thioglycerol-stabilized colloids the non-radiative recombination processes are kinetically more competitive than the radiative recombination. Therefore the comparison of the data obtained from the two samples is interpreted in terms of the effects of the capping agents on the electronic relaxation of the colloids.


Mouse Sperm Cryopreservation Using Cryoprotectant Containing Monothioglycerol (MTG)

Robert Taft
PMID: 29093203   DOI: 10.1101/pdb.prot094490

Abstract

Significant progress has been made in sperm cryopreservation. It is now possible to achieve more consistent fertilization rates using in vitro fertilization (IVF) with cryorecovered sperm. Including the antioxidant monothioglycerol (MTG) in the cryoprotectant may increase the fertilization rate. This protocol has been successfully used at The Jackson Laboratory since 2007 to cryopreserve >5000 strains on many genetic backgrounds. Although it is possible to recover motile sperm from 2-yr-old mice, sperm quality often begins to decline by 6 mo of age. In practice, sperm from males 10-16 wk of age has yielded the best results. This protocol is relatively easy to implement because it uses a simple freezing apparatus and a cryopreservation medium.


Rapid Diminution in the Level and Activity of DNA-Dependent Protein Kinase in Cancer Cells by a Reactive Nitro-Benzoxadiazole Compound

Viviane A O Silva, Florian Lafont, Houda Benhelli-Mokrani, Magali Le Breton, Philippe Hulin, Thomas Chabot, François Paris, Vehary Sakanyan, Fabrice Fleury
PMID: 27187356   DOI: 10.3390/ijms17050703

Abstract

The expression and activity of DNA-dependent protein kinase (DNA-PK) is related to DNA repair status in the response of cells to exogenous and endogenous factors. Recent studies indicate that Epidermal Growth Factor Receptor (EGFR) is involved in modulating DNA-PK. It has been shown that a compound 4-nitro-7-[(1-oxidopyridin-2-yl)sulfanyl]-2,1,3-benzoxadiazole (NSC), bearing a nitro-benzoxadiazole (NBD) scaffold, enhances tyrosine phosphorylation of EGFR and triggers downstream signaling pathways. Here, we studied the behavior of DNA-PK and other DNA repair proteins in prostate cancer cells exposed to compound NSC. We showed that both the expression and activity of DNA-PKcs (catalytic subunit of DNA-PK) rapidly decreased upon exposure of cells to the compound. The decline in DNA-PKcs was associated with enhanced protein ubiquitination, indicating the activation of cellular proteasome. However, pretreatment of cells with thioglycerol abolished the action of compound NSC and restored the level of DNA-PKcs. Moreover, the decreased level of DNA-PKcs was associated with the production of intracellular hydrogen peroxide by stable dimeric forms of Cu/Zn SOD1 induced by NSC. Our findings indicate that reactive oxygen species and electrophilic intermediates, generated and accumulated during the redox transformation of NBD compounds, are primarily responsible for the rapid modulation of DNA-PKcs functions in cancer cells.


IVF recovery of mutant mouse lines using sperm cryopreserved with mtg in cryovials

Ming-Wen Li, Jadine M Vallelunga, Kristy L Kinchen, Karina L Rink, Jasmin Zarrabi, Armen O Shamamian, K C Kent Lloyd
PMID: 24869647   DOI:

Abstract

Modification of cryoprotective medium (CPM) R18S3 (18% raffinose and 3% skim milk) by addition of monothioglycerol (MTG) or L-glutamine (Glu) has been shown to improve in vitro fertilization (IVF) using mouse sperm cryopreserved in cryostraws. However, whether these CPMs can be applied effectively to sperm cryopreserved in cryovials is unknown.
The study was to determine the comparative effectiveness of using R18S3, R18S3+Glu (100mM and 87 mM), or R18S3+MTG (477 µM) to cryopreserve various sample volumes of mouse sperm in cryovials and cryostraws.
This study compared the effects of different CPMs on motility of fresh and frozen-thawed C57BL/6J sperm and on IVF rate of C57BL/6J sperm cryopreserved in different CPMs and containers with different volumes, and then used technologies developed to cryopreserve and recover sperm of knockout mouse lines on inbred C57BL/6 backgrounds.
Glutamine at 100 mM inhibited, but MTG at 477 µM protected, fresh sperm motility significantly (P < 0.05). Sperm cryopreserved in R18S3+MTG had significantly better (P < 0.05) post-thaw progressive motility and IVF rate than when cryopreserved in R18S3 alone, R18S3+Glu (100 mM), or RSGlu87 (15.7% raffinose, 2.6% skim milk, and 87 mM L-glutamine). There was no significant difference in IVF rates among sperm cryopreserved with R18S3+MTG in cryovials or in cryostraws (P > 0.05). Sperm from 63 knockout mouse lines on C57BL/6 backgrounds cryopreserved using R18S3+MTG in cryovials were all recovered successfully to genotypically-confirmed offspring.
Mouse sperm on C56BL/6 backgrounds can be successfully cryopreserved in cryovials using R18S3+MTG.


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